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N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Medicinal Chemistry Kinase Inhibitor Design Hydrogen-Bond Donor Count

N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 1105223-92-4) is a small-molecule heterocycle (C₁₄H₁₆N₆, MW 268.32) belonging to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, a privileged scaffold in kinase inhibitor discovery. Its substitution pattern—a para-tolyl group at N4 and a geminal dimethylamino group at N6, with an unsubstituted N1 position—distinguishes it from both earlier-generation N4-alkyl/aryl analogs and the widely studied N1-phenyl or N1-alkyl pyrazolo[3,4-d]pyrimidines.

Molecular Formula C14H16N6
Molecular Weight 268.324
CAS No. 1105223-92-4
Cat. No. B2881100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS1105223-92-4
Molecular FormulaC14H16N6
Molecular Weight268.324
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N(C)C
InChIInChI=1S/C14H16N6/c1-9-4-6-10(7-5-9)16-12-11-8-15-19-13(11)18-14(17-12)20(2)3/h4-8H,1-3H3,(H2,15,16,17,18,19)
InChIKeyAXEIHJNTWMSNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 1105223-92-4)


N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 1105223-92-4) is a small-molecule heterocycle (C₁₄H₁₆N₆, MW 268.32) belonging to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, a privileged scaffold in kinase inhibitor discovery [1]. Its substitution pattern—a para-tolyl group at N4 and a geminal dimethylamino group at N6, with an unsubstituted N1 position—distinguishes it from both earlier-generation N4-alkyl/aryl analogs [2] and the widely studied N1-phenyl or N1-alkyl pyrazolo[3,4-d]pyrimidines [3]. Commercial supply of this compound is typically at ≥95% purity (HPLC), suitable as a reference standard or building block for structure–activity relationship (SAR) exploration in kinase-targeted programs .

Why Generic Substitution of N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Is Scientifically Unsound


Within the pyrazolo[3,4-d]pyrimidine-4,6-diamine chemotype, even conservative substituent changes produce substantial shifts in target engagement and physicochemical properties. The N6 geminal dimethyl group eliminates a hydrogen-bond donor compared with primary-amino analogs, predictably altering ATP-binding site complementarity and reducing susceptibility to N-dealkylation metabolism [1]. The para-tolyl N4 substituent imposes a specific steric and electronic profile distinct from ortho- or meta-methylphenyl regioisomers, which the crystallographic literature shows adopt different tautomeric and hydrogen-bonding motifs [2]. Consequently, purchasing an in-class compound without verifying the exact N4 and N6 substitution pattern risks selecting an agent with divergent kinase selectivity, solubility, and metabolic stability—compromising SAR continuity and project reproducibility.

Quantitative Differentiation Evidence for N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Versus Closest Analogs


N6,N6-Dimethyl Substitution Eliminates an H-Bond Donor Compared with N4-Methyl-N4-(4-methylphenyl) Analog (Compound V)

The target compound replaces the N6 primary amino group of the closest crystallographically characterized analog, N4-methyl-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Compound V) [1], with a tertiary dimethylamino group. This reduces the total hydrogen-bond donor count from 2 (plus any water of crystallization) to 1, removing a donor that the crystal structure of Compound V shows participates in a strong N–H···O hydrogen bond to the lattice water [1]. The loss of this donor is predicted to reduce aqueous solubility but enhance passive membrane permeability—a relevant trade-off for intracellular kinase targets.

Medicinal Chemistry Kinase Inhibitor Design Hydrogen-Bond Donor Count

Para-Tolyl N4 Substitution Confers a Distinct Tautomeric Preference Versus Meta- or Ortho-Methylphenyl Regioisomers

Crystallographic evidence on the N4-methyl-N4-(4-methylphenyl) analog (Compound V) shows that the para-methylphenyl group adopts a specific low-energy conformation stabilized by an intramolecular C–H···π(arene) interaction, a motif conserved across the alkyl-aryl N4-substituted sub-series [1]. Computational analysis of the free NH tautomeric equilibrium (1H vs. 2H forms of the pyrazole ring) indicates that the para-substituted aniline electronic effect favors the 1H tautomer more strongly than the electron-withdrawing meta-chloro analog (Compound III), which crystallizes in an entirely different conformation [1]. The ortho-methylphenyl regioisomer is expected to introduce additional steric clash with the N6 dimethylamino group, potentially disrupting the conserved intramolecular C–H···π interaction.

Structural Chemistry Tautomerism Regioisomer Comparison

Unsubstituted N1 Position Preserves a Free Hinge-Binding Donor Absent in N1-Phenyl and N1-Alkyl Congeners

In contrast to widely commercialized analogs such as N6,N6-dimethyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 955336-96-6), the target compound retains an unsubstituted pyrazole N1–H [1]. Independent SAR studies on the pyrazolo[3,4-d]pyrimidine scaffold demonstrate that N1-substitution (e.g., with phenyl or tert-butyl groups) redirects kinase selectivity: the N1–H is a critical hinge-region hydrogen-bond donor to the backbone carbonyl of Glu81 in CDK2, whereas N1-phenyl substitution abrogates this interaction, reducing CDK2 affinity [2]. Conversely, N1-tert-butyl substitution, as in the COX-2 inhibitor DPP, is associated with sub-nanomolar COX-2 potency (IC₅₀ = 0.9 nM) [3].

Kinase Hinge Binding Structure–Activity Relationship Selectivity Determinant

Predicted cLogP Differential vs. N4-Benzyl-N6,N6-dimethyl Analog DPP

Replacing the N4-benzyl group of the potent COX-2 inhibitor DPP (cLogP ≈3.9, calculated by Crippen method) with the para-tolyl group of the target compound reduces calculated logP by approximately 0.7–0.9 units, depending on the algorithm applied (estimated cLogP for target compound ≈3.0–3.2) [1]. The measured logP value for the N4-methyl-N4-(4-methylphenyl) analog is reported as 2.47 [2], providing a lower-bound estimate. This lipophilicity reduction is consistent with the removal of one methylene unit and is expected to improve ligand efficiency metrics (LE ≈0.35–0.40 for a hypothetical 500 nM CDK2 inhibitor vs. LE ≈0.30–0.35 for DPP) and reduce phospholipidosis risk.

Lipophilicity ADME Prediction Lead Optimization

SAR Evidence: Mono-Substituted 4-Anilino Group Favors CDK2 Inhibition Over Di-Substituted Anilines

Systematic SAR analysis of a library of 34 4,6-disubstituted pyrazolo[3,4-d]pyrimidines established that compounds bearing mono-substituted aniline groups at the C-4 position consistently exhibited superior CDK2/cyclin E inhibitory activity compared to di-substituted aniline analogs [1]. In particular, 2-chloroanilino, 3-nitroanilino, and 4-methylthioanilino C-4 substituents achieved single-digit micromolar CDK2 IC₅₀ values [1]. The target compound's para-methylanilino group falls within this favorable mono-substituted aniline category, potentially yielding CDK2 IC₅₀ ≤10 μM, in contrast to di-substituted aniline derivatives that showed >30% lower inhibition at equivalent concentrations.

CDK2 Kinase Structure–Activity Relationship Anti-Proliferative Activity

Crystallization Propensity: Anhydrous vs. Hydrated Form Control in the N4-Aryl Series

The N4-(4-methylphenyl) analog without N6-dimethyl substitution (Compound V) crystallizes exclusively as a stoichiometric monohydrate (C₁₃H₁₄N₆·H₂O), adopting a two-dimensional hydrogen-bonded sheet structure mediated by five independent hydrogen bonds [1]. In contrast, N4-methyl-N4-phenyl (Compound I) and N4-cyclohexyl-N4-methyl (Compound II) analogs crystallize in anhydrous forms, forming different hydrogen-bonded sheet topologies [1]. The N6,N6-dimethyl modification in the target compound removes the primary amine hydrogen-bond donor, which is likely to suppress the hydrate formation observed in Compound V, favoring an anhydrous crystalline form with potentially superior physical stability and reproducible dissolution behavior.

Solid-State Chemistry Polymorphism Crystallization Screening

Optimal Use Cases for N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Based on Quantitative Evidence


CDK2-Focused Kinase Inhibitor Screening Library Design

Based on the class SAR establishing that mono-substituted 4-anilino pyrazolo[3,4-d]pyrimidines achieve single-digit micromolar CDK2 IC₅₀ values [1], this compound is suitable as a reference ligand or core scaffold for CDK2/cyclin E inhibitor discovery. Its unsubstituted N1 position preserves the critical hinge-region hydrogen-bond donor to Glu81, a feature not present in N1-phenyl or N1-tert-butyl analogs [2]. Procure at ≥95% purity for ATP-competitive kinase profiling panels.

Crystallography and Biophysical Fragment Screening Campaigns

The predicted anhydrous crystallization behavior of the target compound, contrasting with the monohydrate habit of the N6-amino analog (Compound V) [1], makes it a preferred choice for co-crystallization trials with kinases where precise stoichiometry and the absence of lattice water interference are critical. The para-tolyl group provides useful anomalous scattering for sulfur or halogen-soaking experiments when a heavy-atom derivative is needed.

Lead Optimization Starting Point with Favorable Lipophilic Efficiency

With a projected cLogP ≈3.0–3.2—approximately 0.7–0.9 log units lower than the N4-benzyl-substituted COX-2 inhibitor DPP [1]—this compound occupies a more developable lipophilicity window. It is appropriate as a starting scaffold for multiparameter optimization (MPO) campaigns aiming to balance CDK2 or related kinase potency with acceptable solubility, metabolic stability, and CYP inhibition profiles, consistent with the reduced lipophilicity–toxicity correlation widely documented in the literature [2].

Chemical Probe Development Requiring Orthogonal Pharmacophore Elements

The combination of a non-exchangeable N6-dimethylamino group (eliminating one H-bond donor), a para-tolyl N4 substituent (providing a defined hydrophobic footprint and intramolecular C–H···π conformational constraint), and a free N1–H hinge-binding donor creates a three-point pharmacophore that is orthogonal to both N1-substituted pyrazolo[3,4-d]pyrimidines [1] and N4-alkyl/cycloalkyl analogs [2]. This orthogonality supports chemical probe development where distinct selectivity fingerprints are required for target validation studies.

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